molecular formula C13H13NS B1406127 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1518421-00-5

5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1406127
M. Wt: 215.32 g/mol
InChI Key: CCCHBVUGKYEHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The structures and molecular properties of thiophene-based compounds can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Safety And Hazards

Thiophene is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS classification . It is harmful if swallowed .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-3-10-9-14-7-6-11(10)12(4-1)13-5-2-8-15-13/h1-5,8,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHBVUGKYEHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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